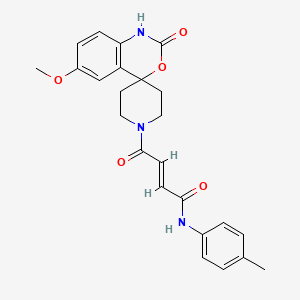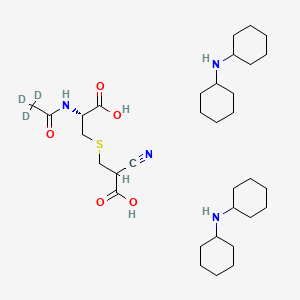
Antitubulin agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubulin agent 1 is a compound that inhibits the assembly of microtubules by binding to tubulin, a protein that forms the structural framework of cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, antitubulin agents can interfere with cell division and induce cell death, making them valuable in cancer treatment and other medical applications .
Méthodes De Préparation
The synthesis of antitubulin agent 1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted aniline derivative, which is then subjected to a series of reactions, such as nitration, reduction, and acylation, to introduce the desired functional groups. The final step involves coupling the intermediate with a suitable partner to form the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Antitubulin agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Antitubulin agent 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a tool to study microtubule dynamics and the effects of tubulin-binding compounds on cellular processes.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and other cellular functions.
Medicine: this compound is being explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics and induce cell death in cancer cells. It is also being studied for its potential use in treating other diseases, such as neurodegenerative disorders and parasitic infections.
Industry: The compound is used in the development of new drugs and therapeutic agents, as well as in the production of microtubule-targeting agents for agricultural and industrial applications
Mécanisme D'action
Antitubulin agent 1 exerts its effects by binding to the colchicine site on tubulin, a protein that forms the structural framework of microtubules . This binding disrupts the normal assembly and disassembly of microtubules, leading to the destabilization of the microtubule network within cells. As a result, the compound interferes with cell division, intracellular transport, and other microtubule-dependent processes, ultimately inducing cell death .
The molecular targets of this compound include the α- and β-tubulin subunits, which are the building blocks of microtubules. By binding to these subunits, the compound prevents the proper formation of microtubules and disrupts their dynamic behavior .
Comparaison Avec Des Composés Similaires
Antitubulin agent 1 can be compared with other similar compounds, such as colchicine, vincristine, vinblastine, and podophyllin . These compounds also target tubulin and disrupt microtubule dynamics, but they differ in their chemical structures, binding sites, and mechanisms of action.
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Vincristine and Vinblastine: Bind to the vinca alkaloid site on tubulin and promote microtubule depolymerization.
Podophyllin: Inhibits microtubule assembly by binding to tubulin and preventing its polymerization.
This compound is unique in its specific binding to the colchicine site and its ability to disrupt microtubule dynamics in a manner similar to colchicine .
By understanding the synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds, researchers can better appreciate the potential of this compound in various scientific and medical fields.
Propriétés
Formule moléculaire |
C21H19N3O3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-benzyl-3-hydroxy-4-[C-methyl-N-(3-prop-2-ynoxyphenyl)carbonimidoyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C21H19N3O3/c1-3-12-27-18-11-7-10-17(13-18)22-15(2)19-20(25)23-24(21(19)26)14-16-8-5-4-6-9-16/h1,4-11,13,26H,12,14H2,2H3,(H,23,25) |
Clé InChI |
CVGHPOZEJCZYBE-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC(=CC=C1)OCC#C)C2=C(N(NC2=O)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


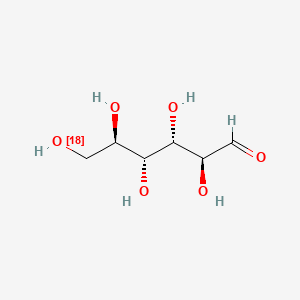
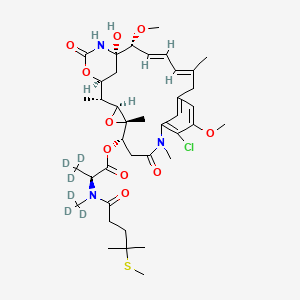

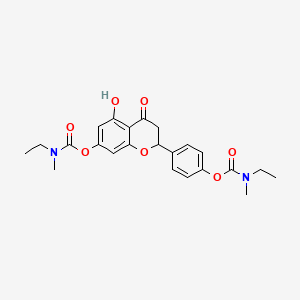
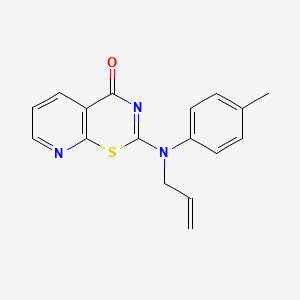

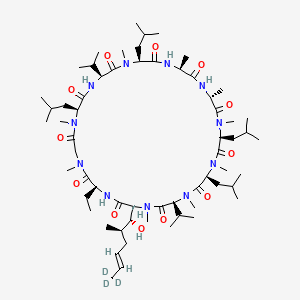
![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
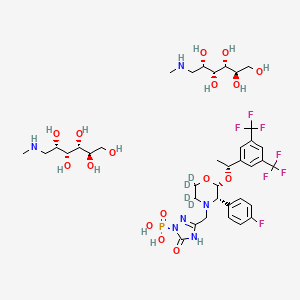
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
